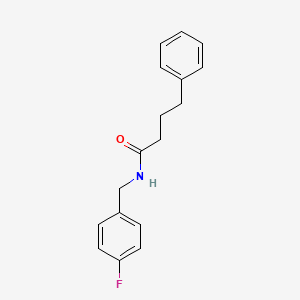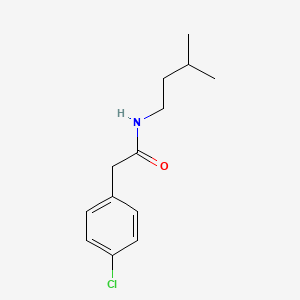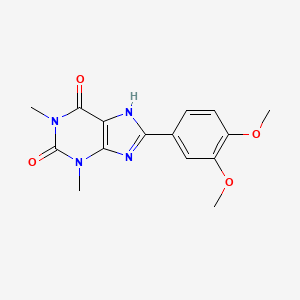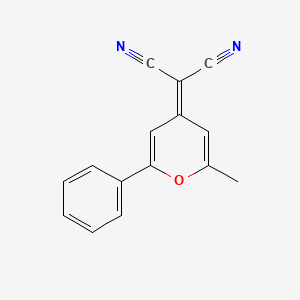
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. GW501516 has been widely studied for its potential applications in various fields, including scientific research and sports performance enhancement.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving lipid metabolism. This compound has been studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. It has also been studied for its potential applications in treating cardiovascular diseases and cancer.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates various metabolic pathways in the body. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an increase in endurance and energy expenditure. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase endurance and energy expenditure by increasing fatty acid oxidation and glucose uptake. It has also been shown to improve lipid metabolism by increasing HDL cholesterol levels and reducing triglyceride levels. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have potential applications in treating metabolic disorders, cardiovascular diseases, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the effects of PPARδ activation on various metabolic pathways. It has also been shown to have a high degree of bioavailability and a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety has not been fully established.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide. One area of research is to further investigate its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer. Another area of research is to study its effects on mitochondrial function and oxidative stress. Additionally, there is a need for more research on the long-term safety of this compound and its potential for off-target effects. Finally, there is a need for more research on the optimal dosing and administration of this compound for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential applications in scientific research, including treating metabolic disorders, cardiovascular diseases, and cancer. This compound works by activating PPARδ, which leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has several advantages for lab experiments, including its potency and bioavailability, but also has limitations, including potential off-target effects and long-term safety concerns. There are several future directions for research on this compound, including further investigating its potential applications and studying its effects on mitochondrial function and oxidative stress.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 4-chloro-3-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-11-9-14(7-8-15(11)17)21-10-16(19)18-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYNVREKOIHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979823 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6361-15-5 |
Source


|
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)


![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)
